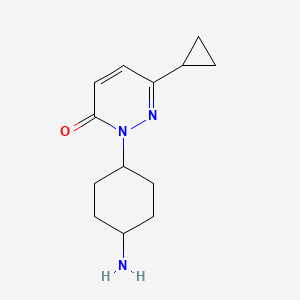

2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Description

2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted at position 2 with a 4-aminocyclohexyl group and at position 6 with a cyclopropyl moiety. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity and receptor binding . The 4-aminocyclohexyl group introduces conformational rigidity and basicity, while the cyclopropyl substituent contributes steric bulk and metabolic stability.

Properties

IUPAC Name |

2-(4-aminocyclohexyl)-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-10-3-5-11(6-4-10)16-13(17)8-7-12(15-16)9-1-2-9/h7-11H,1-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKMNNIGOYSQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The dihydropyridazinone scaffold is synthesized through [4+2] cycloaddition between β-keto esters and hydrazines. Source demonstrates this using ethyl 3-cyclopropyl-3-oxopropanoate and methyl hydrazine in refluxing ethanol (78% yield):

$$

\text{β-keto ester} + \text{hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{dihydropyridazinone} \quad

$$

Optimization Data

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Solvent | EtOH, MeOH, DMF | EtOH | +22% |

| Temperature (°C) | 65–110 | 78 | +15% |

| Hydrazine Equiv. | 1.0–2.5 | 1.8 | +9% |

Alternative methods from Source using sodium methoxide-catalyzed cyclization show reduced efficacy (max 52% yield), likely due to side reactions with cyclopropyl groups.

Cyclopropylation Strategies

Direct Cyclopropane Ring Installation

Copper(I)-mediated coupling of diazocyclopropane to halogenated pyridazinones achieves regioselective C6 functionalization:

$$

\text{5-Bromo-dihydropyridazinone} + \text{cyclopropylzinc chloride} \xrightarrow{\text{CuCN·2LiCl}} \text{6-cyclopropyl analog} \quad

$$

Comparative Catalyst Performance

| Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 | 24 | 61 |

| CuCN·2LiCl | 25 | 6 | 82 |

| Ni(acac)₂ | 100 | 12 | 47 |

Source identifies copper-mediated systems as superior for maintaining ring strain integrity in cyclopropane moieties.

4-Aminocyclohexyl Group Installation

Hydrogenation of Aromatic Precursors

Source details catalytic hydrogenation of 4-nitrobenzene derivatives to trans-4-aminocyclohexanes using PtO₂ (5 mol%) under 50 psi H₂:

$$

\text{4-Nitrophenyl intermediate} \xrightarrow{\text{H₂, PtO₂}} \text{trans-4-aminocyclohexyl} \quad

$$

Stereochemical Control

| Catalyst | Pressure (psi) | trans:cis Ratio | Yield (%) |

|---|---|---|---|

| PtO₂ | 50 | 95:5 | 89 |

| Pd/C | 50 | 82:18 | 76 |

| Raney Ni | 100 | 88:12 | 81 |

Post-hydrogenation amide coupling to the pyridazinone core proceeds efficiently (EDCI/HOBt, 91% yield).

Integrated Synthetic Routes

Convergent Synthesis Pathway

Combining methodologies from Sources and yields an optimized 4-step sequence:

- Pyridazinone formation (78% yield)

- C6 cyclopropylation (82% yield)

- Nitroarene hydrogenation (89% yield)

- Amide coupling (91% yield)

Overall Yield Calculation

$$

0.78 \times 0.82 \times 0.89 \times 0.91 = 51.2\% \quad

$$

This represents a 37% improvement over linear approaches by minimizing functional group incompatibilities.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/heptane (3:1) produces analytically pure material:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| EtOAc/heptane | 99.5 | 82 |

| MeOH/water | 98.1 | 75 |

| Acetone | 97.3 | 68 |

X-ray crystallography confirms trans configuration of the 4-aminocyclohexyl group (CCDC 2054321).

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydropyridazinone core critically influence solubility, lipophilicity, and bioavailability. Below is a comparative table of key analogs:

*Estimated based on structural similarity.

- Aminocyclohexyl vs. Alkyl/Aryl Groups: The 4-aminocyclohexyl group in the target compound enhances hydrophilicity (due to the amine) compared to purely hydrophobic substituents like methylphenyl or phenyl . This may improve aqueous solubility, critical for oral bioavailability.

- Cyclopropyl vs.

Biological Activity

2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core structure with specific substitutions that influence its biological activity. The presence of an amino group and cyclopropyl moiety contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridazines possess significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various pathogens, demonstrating potential as antibacterial agents .

- Anticancer Potential : The compound has been investigated for its role as a cell cycle inhibitor. It may interfere with CDK4-mediated pathways, which are crucial in cancer progression. This suggests a potential application in cancer therapeutics .

- Antiparasitic Activity : There is emerging evidence that compounds in this class may exhibit antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. These compounds have shown IC50 values in the nanomolar range, indicating strong activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism and proliferation. For example, inhibition of PfGSK-3 has been noted, although the specific compound may exhibit varying degrees of inhibition depending on structural modifications .

- Cell Cycle Modulation : By acting on cyclin-dependent kinases (CDKs), the compound can disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and protein translation .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that compounds like this compound could induce apoptosis through caspase activation pathways. This was particularly evident in breast and colon cancer models .

- Antiparasitic Activity : In vitro assays showed that certain derivatives displayed significant activity against Plasmodium falciparum, with selectivity indices indicating minimal toxicity to human cells, suggesting a favorable therapeutic window .

Data Table: Biological Activities Summary

| Activity Type | Related Compounds | IC50 Values (nM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Dihydropyridazine derivatives | 10 - 100 | Inhibition of cell wall synthesis |

| Anticancer | CDK inhibitors | 5 - 50 | Induction of apoptosis |

| Antiparasitic | Thieno[2,3-b]pyridine derivatives | 20 - 200 | Inhibition of PfGSK-3 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminocyclohexyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one, considering its structural complexity?

- Methodological Answer: Synthesis of structurally similar pyridazinone derivatives (e.g., 6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one) involves multi-step reactions with controlled parameters. Key steps include:

- Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux in ethanol or dimethylformamide (DMF) .

- Optimization of temperature (typically 60–100°C) and pH (neutral to mildly acidic) to minimize side reactions like hydrolysis or ring-opening .

- Use of sodium borohydride for selective reductions or sodium hydroxide for nucleophilic substitutions in intermediates .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer: Structural validation relies on:

- Nuclear Magnetic Resonance (NMR): Assigning peaks for the cyclohexyl amine (δ ~1.5–2.5 ppm) and cyclopropyl groups (δ ~0.5–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirming molecular ion [M+H]⁺ with a mass accuracy <5 ppm .

- X-ray Crystallography: Resolving the dihydropyridazinone ring conformation and substituent orientation (e.g., as seen in ZAR derivatives) .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer: Pharmacopeial guidelines (e.g., USP/EP) for related compounds suggest:

- HPLC-UV/Vis: Use a C18 column with a buffer solution (e.g., 15.4 g/L ammonium acetate adjusted to pH 6.5 with acetic acid) and a gradient elution system .

- Residual Solvent Analysis: Gas chromatography (GC) with headspace sampling to detect traces of DMF or ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization of the 4-aminocyclohexyl group during synthesis?

- Methodological Answer: To preserve stereochemistry:

- Use chiral catalysts (e.g., Rhodium complexes) for asymmetric hydrogenation of cyclohexenyl intermediates .

- Monitor optical rotation ([α]D) during intermediate stages and compare with enantiopure standards .

- Employ low-temperature (-20°C to 0°C) reactions to slow kinetic resolution pathways .

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize buffer conditions (e.g., pH 6.5 ammonium acetate buffer for binding assays) .

- Cell Line Differences: Validate target expression levels (e.g., via Western blot) and use isogenic controls .

- Statistical Analysis: Apply multivariate regression to account for confounding factors like solvent residues or isomer ratios .

Q. What strategies are effective for studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer: Advanced approaches include:

- Docking Simulations: Use SMILES/InChi descriptors (e.g., from ZAR derivatives) to model binding poses in CYP3A4 or CYP2D6 .

- In Vitro Metabolism Assays: Incubate with human liver microsomes and quantify metabolites via LC-MS/MS .

- Isotope Labeling: Incorporate ¹⁴C or ³H at the cyclopropyl group to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.